(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine
Overview
Description
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is a chemical compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol It is characterized by a cyclopropyl group attached to a thiadiazole ring, which is further connected to a methanamine group
Mechanism of Action
Mode of Action
It is known that the compound contains a 1,3,4-thiadiazole ring, which is a heterocyclic compound . Heterocyclic compounds are known to interact with various biological targets through different mechanisms, such as binding to receptors or enzymes, disrupting membrane integrity, or interfering with cellular pathways .
Biochemical Pathways
Compounds containing a 1,3,4-thiadiazole ring have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation, thereby affecting its catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of key signaling molecules, leading to changes in downstream signaling events. Additionally, it can alter the expression of specific genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing cellular function or protecting against certain diseases . At higher doses, it can cause toxic or adverse effects, including cellular damage or dysfunction. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant changes in cellular function occurring at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or utilization of specific metabolites. These interactions can have significant effects on cellular metabolism, potentially altering energy production, biosynthesis, and other metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution can affect its concentration and activity in different tissues, influencing its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects. The localization of the compound can influence its activity, stability, and overall impact on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine typically involves the reaction of cyclopropylamine with thiadiazole derivatives. One common method includes the reaction of 2-cyclopropyl-1,3,4-thiadiazole with formaldehyde and ammonium chloride under acidic conditions . The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the methanamine moiety.
Scientific Research Applications
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)methanamine: Different positioning of the cyclopropyl and methanamine groups.
Uniqueness
(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its cyclopropyl group and thiadiazole ring contribute to its stability and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAIOTMIXQNEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228994-86-2 | |
Record name | (5-cyclopropyl-1,3,4-thiadiazol-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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